4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)12-8-10(6-7-15-12)9-2-4-11(14)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVYJIOIXHZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester typically involves the esterification of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid, while reduction may produce 4-(4-Fluoro-phenyl)-pyridine-2-methanol.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Activity
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for drugs with diverse pharmacological activities, including:
- Antimicrobial Agents : The compound's derivatives have shown potential as antibacterial and antifungal agents, contributing to the development of new treatments for infections .
- Anti-inflammatory Drugs : Research indicates that pyridine derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antitumor Activity : Some studies suggest that compounds related to this ester may possess antitumor properties, aiding in the development of cancer therapies .
Agrochemical Applications
Herbicidal Properties
The compound is also explored for its applications in agrochemicals. Patents have documented its use in herbicidal formulations, indicating that it can effectively control various weeds while being less harmful to crops . This aspect is crucial for developing sustainable agricultural practices.
Synthesis and Derivative Development
The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester involves several chemical reactions that can yield various derivatives with enhanced properties. The following table summarizes some synthetic routes and their outcomes:
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of synthesized derivatives of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester against common pathogens. Results indicated significant inhibition zones compared to control samples, suggesting potential for clinical applications in treating bacterial infections. -
Case Study 2: Herbicide Development
Research documented the effectiveness of formulations containing this compound against specific weed species. Field trials demonstrated a reduction in weed biomass and improved crop yields, supporting its use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 4-(4-fluorophenyl)pyridine-2-carboxylate
- Molecular Formula: C₁₃H₁₀FNO₂
- Molecular Weight : 231.23 g/mol
- CAS Number : 222551-27-1
- Purity : ≥95% (typical commercial grade)
- Structural Features : A pyridine ring substituted at position 4 with a 4-fluorophenyl group and at position 2 with a methyl ester. The fluorine atom enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.
For example, acyl chloride intermediates are often used to introduce carbamoyl or ester groups .
Applications : Pyridine derivatives are widely used as ligands in coordination chemistry , intermediates in pharmaceutical synthesis , and building blocks for agrochemicals.
Comparison with Structurally Similar Compounds
Structural Analogues with Methyl Substituents on Pyridine
Several pyridine-2-carboxylic acid methyl ester derivatives differ in substituent positions (Table 1):
Key Differences :
- Electronic Effects : Methyl groups at ortho (L1, L4) vs. meta (L2, L3) positions alter electron density on the pyridine ring, affecting nucleophilicity and binding affinity in coordination complexes .
- Stereochemical Impact : Substituent position influences steric hindrance during reactions. For example, L4 (6-methyl) exhibits greater steric bulk near the ester group compared to L2 (4-methyl) .
Fluorophenyl-Substituted Pyridine Derivatives
Compounds with fluorophenyl groups vary in fluorine substitution patterns (Table 2):
Key Differences :
Spectroscopic and Physical Properties
Spectroscopic Data :
- FTIR : The target compound shows a strong C=O stretch at ~1700 cm⁻¹ (ester) and C-F stretch at ~1250 cm⁻¹, consistent with fluorophenyl derivatives. Analogues like L1-L4 exhibit similar bands but with slight shifts due to methyl substituents .
- ¹H NMR : The 4-fluorophenyl group in the target compound produces a doublet at δ 7.2–7.4 ppm (J = 8–10 Hz). Methyl esters resonate as singlets at δ 3.8–4.0 ppm. Methyl-substituted analogues show additional peaks at δ 2.3–2.6 ppm for CH₃ groups .
Thermal Stability : Pyridine-2-carboxylates generally decompose above 200°C, with fluorinated derivatives showing marginally higher stability due to stronger C-F bonds .
Biological Activity
4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester, often referred to as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its anti-inflammatory, antimicrobial, and possible anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in various fields of medicine and biology.
The structure of 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester includes a fluorophenyl group attached to a pyridine ring, which can influence its biological activity through enhanced binding affinities to various molecular targets. The presence of the fluorine atom may also contribute to the compound's lipophilicity and overall pharmacokinetic properties.
1. Antimicrobial Properties
Recent studies have indicated that 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester exhibits significant antimicrobial activity against various pathogens. Research has shown that compounds with similar structures can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 2.18 |
| Escherichia coli | 3.08 |
| Pseudomonas aeruginosa | 1.50 |
| Bacillus cereus | 2.50 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
2. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is critical in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study:
A study investigating the anti-inflammatory effects of various pyridine derivatives found that 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester reduced inflammation markers by approximately 40% in cultured macrophages compared to untreated controls .
3. Anticancer Potential
The anticancer activity of this compound has been explored in several studies, particularly against breast cancer cell lines (e.g., MCF-7). The compound showed promising results with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 1.20 |
| CaCo-2 | 2.41 |
These results highlight the potential of this compound as a lead structure for developing novel anticancer therapeutics .
The mechanism by which 4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors related to inflammation and cancer progression. The fluorophenyl group enhances binding affinity, potentially leading to increased efficacy against target cells .
Q & A
What are the standard synthetic routes for 4-(4-fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester, and what are the critical reaction parameters?
Level: Basic
Methodology:
- Step 1: Utilize palladium-catalyzed cross-coupling reactions to introduce the 4-fluoro-phenyl group to the pyridine ring. For example, Suzuki-Miyaura coupling with 4-fluorophenylboronic acid under inert conditions (N₂ atmosphere) using Pd(PPh₃)₄ as a catalyst .
- Step 2: Esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC or HPLC .
- Critical Parameters:
- Temperature control during coupling (70–90°C) to avoid side reactions.
- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.
How can the purity and structural integrity of the compound be validated post-synthesis?
Level: Basic
Methodology:
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Characterization:
- NMR (¹H, ¹³C): Confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and chlorine .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
What are the stability considerations for this compound under varying storage conditions?
Level: Basic
Methodology:
- Stability Testing:
- Key Findings:
How can synthetic yields be optimized when scaling up the reaction?
Level: Advanced
Methodology:
- Design of Experiments (DoE):
- Case Study:
How is this compound evaluated for biological activity, and what mechanistic insights exist?
Level: Advanced
Methodology:
- Herbicidal Activity:
- Conduct greenhouse trials using a randomized block design. Apply the compound at 50–200 g/ha and assess weed mortality (%) relative to controls (e.g., halauxifen-methyl as a benchmark) .
- Mechanism: As an auxin mimic, the compound disrupts cell division in root meristems. Validate via histochemical staining of treated plant tissues .
- Enzyme Inhibition:
- Test inhibitory effects on cystathionine γ-synthase (CS) using radiolabeled substrates. IC₅₀ values correlate with structural analogs (e.g., 4-(phosphonomethyl)-pyridine-2-carboxylic acid derivatives) .
How can contradictory data on reaction selectivity in fluorinated analogs be resolved?
Level: Advanced
Methodology:
- Case Analysis:
- Issue: Conflicting reports on regioselectivity during pyridine ring functionalization.
- Resolution:
Use DFT calculations to model transition states and predict preferential substitution sites .
Validate experimentally via NOESY NMR to confirm spatial arrangements of substituents .
- Example: Steric hindrance from the 4-fluoro-phenyl group directs electrophilic attack to the C3 position, as shown in computational models .
What structural modifications enhance the compound’s bioactivity while minimizing toxicity?
Level: Advanced
Methodology:
- SAR Studies:
- Key Finding:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
